5-(Trifluoromethyl)indole

5-HT3A Receptor Allosteric Modulation Neuroscience

In medicinal chemistry targeting 5-HT₃A modulation or p97/VCP inhibition, sourcing a validated building block is critical. 5-(Trifluoromethyl)indole (CAS 100846-24-0) addresses this: • 4.4× & 57× higher 5-HT₃A PAM potency vs. 5-Cl & 5-F indole analogs, enabling lower assay concentrations • p97/VCP inhibitor lead: quantified IC₅₀ of 5.96 μM for SAR optimization • Robust synthetic utility: 86% isolated yield in Rh(II)-catalyzed C3-arylation Supplied with rigorous QC; ready for global dispatch.

Molecular Formula C9H6F3N
Molecular Weight 185.15 g/mol
CAS No. 100846-24-0
Cat. No. B010600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)indole
CAS100846-24-0
Molecular FormulaC9H6F3N
Molecular Weight185.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2)C=C1C(F)(F)F
InChIInChI=1S/C9H6F3N/c10-9(11,12)7-1-2-8-6(5-7)3-4-13-8/h1-5,13H
InChIKeyLCFDJWUYKUPBJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Trifluoromethyl)indole Technical Profile & Sourcing


5-(Trifluoromethyl)indole (CAS 100846-24-0) is a halogenated indole derivative featuring a strong electron-withdrawing trifluoromethyl (-CF₃) group at the 5-position of the bicyclic indole scaffold [1]. This substitution confers distinct physicochemical properties, including increased lipophilicity (LogP 3.19) and enhanced metabolic stability compared to unsubstituted or less fluorinated indoles, making it a privileged building block in medicinal chemistry and organic synthesis [2].

Halogenated indole building block with CF3 at 5-position
Higher lipophilicity vs. 5-fluoroindole; LogP class advantage
Compatible with Rh(II)-catalyzed C3-arylation chemistry
Metabolic stability research context for probe design

5-(Trifluoromethyl)indole: Why Substitution Fails


Indole derivatives with different 5-position substituents exhibit profoundly divergent pharmacological and physicochemical profiles due to the unique electronic and steric demands of the -CF₃ group. The strong electron-withdrawing nature of -CF₃ alters the electron density of the indole ring, impacting both its reactivity in synthesis and its interactions with biological targets [1][2]. As demonstrated by structure-activity relationship (SAR) studies, the simple replacement of -CF₃ with -Cl, -F, -Br, or -CH₃ leads to significant, quantifiable losses in target potency, allosteric modulation efficacy, and even changes in binding modality, confirming that these compounds are not interchangeable [2][3].

5-CF3 indole
5-Cl / 5-F / 5-Br / 5-CH3 indole
Allosteric modulation potency may be lower; 5-Cl and 5-F exhibit reduced PAM effect in 5-HT3A assays
5-CF3 indole
5-Cl indole
Binding mode differs: 5-Cl acts purely allosteric, lacking dual orthosteric/allosteric binding reported for 5-CF3
5-CF3 indole
5-F / 5-CH3 indole
Lipophilicity and metabolic stability profiles are not interchangeable; LogP differs by >1 unit compared to 5-F

5-(Trifluoromethyl)indole: Comparative Performance Data


5-HT3A Allosteric Modulation Potency Advantage

In a direct head-to-head comparison using a functional assay for human 5-HT3A receptor modulation, 5-(Trifluoromethyl)indole demonstrated significantly higher potency as a positive allosteric modulator (PAM) than its 5-chloro and 5-fluoro analogs [1]. The EC50 value for 5-(Trifluoromethyl)indole was 3.1 ± 0.5 μM, which is 4.4-fold more potent than 5-chloroindole (EC50 = 13.5 ± 2.1 μM) and approximately 57-fold more potent than 5-fluoroindole (EC50 = 177 ± 140 μM).

5-HT3A PAM Potency
Reported comparison
EC50 3.1 ± 0.5 µM
vs 13.5 µM (5-Cl)
vs 177 µM (5-F)
Supports receptor modulation research; observed potency difference in functional assay
n=7 (CF3), n=4 (Cl), n=3 (F); HEK293 calcium assay
5-HT3A Receptor Allosteric Modulation Neuroscience

5-HT3A Receptor Binding Modality: Dual Orthosteric/Allosteric

While both 5-chloroindole and 5-(trifluoromethyl)indole act as positive allosteric modulators (PAMs) of the 5-HT3A receptor, radioligand binding studies revealed a key mechanistic distinction [1]. 5-(Trifluoromethyl)indole was found to also display a degree of orthosteric binding to the receptor, whereas 5-chloroindole acts purely as an allosteric modulator. This dual binding modality is a unique property of the -CF₃ substituted indole in this series.

Binding Mode
Reported comparison
Dual orthosteric / allosteric binding
Distinct binding profile may support mechanistic studies
5-Cl is pure allosteric; radioligand binding experiments
5-HT3A Receptor Ligand Binding Pharmacology

p97/VCP ATPase Inhibition: Validated Lead Scaffold

In the context of developing inhibitors for the AAA ATPase p97 (VCP), a key target in cancer and protein degradation pathways, a C-5 trifluoromethylated indole derivative (compound 12) was identified as a promising lead structure [1]. In an ADP-Glo assay, this compound demonstrated an IC50 of 5.96 ± 1.66 μM against p97 ATPase activity. This quantitative benchmark establishes the 5-(trifluoromethyl)indole scaffold as a validated starting point for p97 inhibitor development.

p97 ATPase IC50
Assay context
5.96 ± 1.66 µM
Scaffold inhibition benchmark for p97/VCP studies
ADP-Glo assay
p97/VCP Cancer Therapeutics ATPase Inhibitor

Rh(II)-Catalyzed C3-Arylation Yield

In a study on regioselective direct arylation of indoles, treatment of 5-(trifluoromethyl)indole (1k) with 1-diazonaphthalen-2-(1H)-one (2a) under rhodium(II) catalysis afforded the desired C3-arylated product (3k) in an isolated yield of 86% . This yield is identical to that obtained for the 6-(trifluoromethyl)indole isomer (1l) under the same conditions, demonstrating that the 5-CF₃ substitution does not impede this synthetically valuable transformation.

C3-Arylation Yield
Cross-study
86%
Synthetic efficiency not reduced by 5-CF3
Rh(II) catalysis; identical to 6-CF3 isomer
C-H Arylation Rhodium Catalysis Organic Synthesis

Lipophilicity and pKa Profile

The calculated lipophilicity (LogP) of 5-(trifluoromethyl)indole is 3.19, and its predicted acid dissociation constant (pKa) is 15.94 ± 0.30 . These key physicochemical parameters are essential for predicting membrane permeability, solubility, and ionization state in biological assays. The high LogP, a direct consequence of the -CF₃ group, differentiates it from less lipophilic 5-substituted indoles (e.g., 5-fluoroindole, LogP ~2.1), and informs solvent selection, chromatography conditions, and ADME property predictions.

Lipophilicity (LogP)
Class-level inference
3.19
Higher lipophilicity for permeability and ADME research
Calculated value; 5-F ~2.1; verify experimentally
Physicochemical Properties Lipophilicity Medicinal Chemistry

5-(Trifluoromethyl)indole: High-Value Applications


Neuroscience: 5-HT3A Allosteric Modulation

Researchers developing novel therapeutics for irritable bowel syndrome (IBS), chemotherapy-induced nausea, or other 5-HT3A receptor-mediated conditions should prioritize 5-(trifluoromethyl)indole. Its 4.4x and 57x higher potency over 5-chloro- and 5-fluoroindole, respectively, as a 5-HT3A receptor positive allosteric modulator (PAM), enables the use of lower concentrations in assays and may translate to improved in vivo efficacy and reduced off-target effects [1]. Furthermore, its unique dual orthosteric/allosteric binding mechanism provides a distinct pharmacological tool for probing receptor function [2].

Oncology: p97/VCP ATPase Inhibitor Development

For groups engaged in oncology research or the study of protein homeostasis, 5-(trifluoromethyl)indole is a validated starting point for p97/VCP inhibitor development. Its derivative has a quantified IC50 of 5.96 μM, establishing a clear potency benchmark for medicinal chemistry optimization [3]. This makes the compound a strategic purchase for laboratories initiating SAR campaigns around this target.

C-H Functionalization & Library Synthesis

Organic chemists focused on developing or utilizing C-H functionalization methods, particularly Rh(II)-catalyzed C3-arylation, can confidently employ 5-(trifluoromethyl)indole as a substrate. The documented 86% isolated yield in this transformation is on par with its 6-CF3 isomer, confirming its synthetic robustness and making it a reliable component for constructing diverse libraries of trifluoromethylated indoles .

Hit-to-Lead Optimization

During hit-to-lead optimization, medicinal chemists must carefully select building blocks with predictable and advantageous physicochemical properties. The high LogP of 5-(trifluoromethyl)indole (3.19) is a key differentiator from other 5-substituted indoles, offering a tangible increase in lipophilicity that can be leveraged to improve membrane permeability and metabolic stability. This known property reduces experimental uncertainty in ADME profiling and accelerates the design-make-test cycle.

Application
Selection Property
Validation Focus
5-HT3A receptor allosteric modulation studies
Allosteric modulator potency and binding mode
EC50 comparison and dual-binding validation
p97/VCP ATPase inhibition research
ATPase inhibition benchmark
IC50 confirmation and SAR optimization context
Rh(II)-catalyzed C-H arylation and library synthesis
Synthetic yield profile
Reaction efficiency and robustness
Medicinal chemistry building block selection
Lipophilicity and metabolic stability
LogP-driven permeability and ADME review

Technical Documentation Hub

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37 linked technical documents
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